molecular formula C16H14N4O2S B2404693 Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034414-15-6

Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2404693
CAS RN: 2034414-15-6
M. Wt: 326.37
InChI Key: PLMDLGQWEZEBDZ-UHFFFAOYSA-N
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Description

The compound “Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several heterocyclic moieties, including a pyridine ring, a thiophene ring, an oxadiazole ring, and a pyrrolidine ring . These types of structures are often found in biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings are aromatic, contributing to the compound’s stability. The oxadiazole ring is a heterocycle containing two nitrogen atoms and one oxygen atom, which could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on the specific conditions and reagents used. The pyridine ring could undergo electrophilic substitution, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its various functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore its potential uses in fields like medicinal chemistry, materials science, and chemical biology .

Mechanism of Action

Target of Action

The primary target of Pyridin-2-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues.

Mode of Action

The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor . By inhibiting this enzyme, the compound interferes with the normal formation of collagen molecules, leading to changes in the structural properties of tissues.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway . This disruption can lead to a decrease in the production of collagen, affecting the structural integrity of tissues. The downstream effects of this disruption can vary depending on the specific tissue and the extent of collagen reduction.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound leads to a significant reduction in the production of collagen . This can result in changes to the structural properties of tissues, potentially leading to a variety of physiological effects.

properties

IUPAC Name

pyridin-2-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(13-3-1-2-6-17-13)20-7-4-11(9-20)14-18-15(22-19-14)12-5-8-23-10-12/h1-3,5-6,8,10-11H,4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMDLGQWEZEBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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